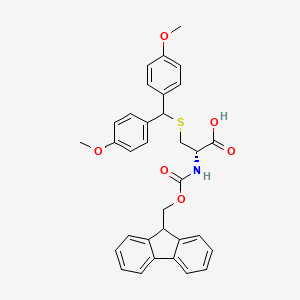

Fmoc-D-Cys(Ddm)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

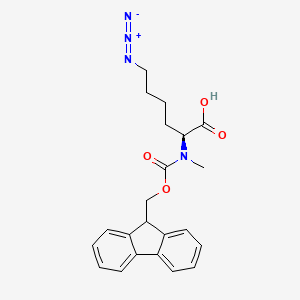

Fmoc-D-Cys(Ddm)-OH (Fmoc-D-Cys) is an amino acid derivative that is widely used in synthetic organic chemistry. It is a synthetic amino acid derivative of cysteine, and is used as a building block in peptide synthesis, as well as in the synthesis of small molecules. Fmoc-D-Cys is also used in the production of drugs and other pharmaceuticals, as well as in the production of pharmaceutical intermediates. Fmoc-D-Cys is an important tool in the synthesis of peptides and small molecules, and has a wide range of applications in the pharmaceutical and biotechnology industries.

Mechanism of Action

Fmoc-D-Cys(Ddm)-OH is a synthetic amino acid derivative of cysteine. It is used as a building block in peptide synthesis, as well as in the synthesis of small molecules. This compound is used as a protecting group for the cysteine residue, and is removed after the desired reaction is complete. This compound is also used as a protecting group for other amino acids, such as lysine and arginine.

Biochemical and Physiological Effects

This compound has been studied extensively for its biochemical and physiological effects. It has been shown to be an effective inhibitor of proteolytic enzymes, such as trypsin, chymotrypsin, and elastase. Additionally, this compound has been shown to be an effective inhibitor of the enzyme thiol transferase, which is involved in the biosynthesis of the neurotransmitter dopamine. This compound has also been shown to be an effective inhibitor of the enzyme cysteine protease, which is involved in the degradation of proteins.

Advantages and Limitations for Lab Experiments

Fmoc-D-Cys(Ddm)-OH has several advantages for laboratory experiments. It is highly soluble in water, and can be used in a variety of reaction conditions, including aqueous and non-aqueous systems. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound can be susceptible to hydrolysis, and should be stored in a dry, dark environment.

Future Directions

Fmoc-D-Cys(Ddm)-OH has a wide range of potential applications in the pharmaceutical and biotechnology industries. It can be used in the synthesis of peptides and small molecules, as well as in the production of drugs and other pharmaceuticals. Additionally, this compound can be used in the production of fluorescent dyes, and in the production of biocompatible materials. Additionally, this compound can be used as a tool for studying the structure and function of proteins, and for developing new therapeutic agents. Finally, this compound can be used in the development of novel drug delivery systems, and in the development of new diagnostic tools.

Synthesis Methods

Fmoc-D-Cys(Ddm)-OH is synthesized by the reaction of Fmoc-L-Cys with D-cysteine. The reaction is usually performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out at room temperature. After the reaction is complete, the this compound is purified by column chromatography. The yield of the reaction is typically high, and the purity of the product is typically greater than 95%.

Scientific Research Applications

Fmoc-D-Cys(Ddm)-OH is used in a variety of scientific research applications. It is used in the synthesis of peptides, as well as in the synthesis of small molecules. This compound is also used in the production of drugs and other pharmaceuticals, as well as in the production of pharmaceutical intermediates. Additionally, this compound is used in the production of fluorescent dyes, and in the production of biocompatible materials.

properties

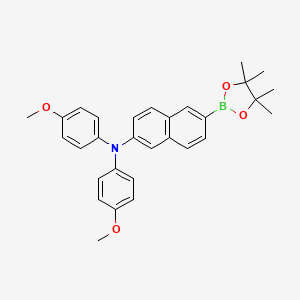

IUPAC Name |

(2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKLLPRLHKYJJ-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)